Ethyl 4-[({2-[(3,4-dichlorophenyl)carbonyl]hydrazinyl}carbonothioyl)amino]benzoate
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Overview
Description
ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is a complex organic compound with potential applications in various scientific fields It is characterized by its unique molecular structure, which includes a benzoate ester linked to a hydrazino carbothioyl group, further connected to a dichlorobenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of ethyl 4-aminobenzoate with 3,4-dichlorobenzoyl chloride to form an intermediate, which is then reacted with thiosemicarbazide under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like sodium hydroxide (NaOH) and various alkyl halides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Chemistry: It can be used as a precursor in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure may allow it to interact with biological molecules, making it useful in biochemical studies.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE involves its interaction with specific molecular targets. The compound’s hydrazino and carbothioyl groups can form strong bonds with various biological molecules, potentially inhibiting or modifying their activity. This interaction can affect molecular pathways involved in cellular processes, making the compound a valuable tool in studying these pathways .
Comparison with Similar Compounds
Similar Compounds
ETHYL 4-({[(3-MORPHOLINOPROPYL)AMINO]CARBOTHIOYL}AMINO)BENZOATE: Similar in structure but with a morpholinopropyl group instead of a dichlorobenzoyl group.
BUTYL 4-({[(2,2,2-TRICHLORO-1-(2,4-DICHLOROBENZOYL)AMINO]ETHYL}AMINO)CARBOTHIOYL]AMINO}BENZOATE: Contains a trichloroethyl group, offering different chemical properties.
Uniqueness
ETHYL 4-({[2-(3,4-DICHLOROBENZOYL)HYDRAZINO]CARBOTHIOYL}AMINO)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H15Cl2N3O3S |
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Molecular Weight |
412.3 g/mol |
IUPAC Name |
ethyl 4-[[(3,4-dichlorobenzoyl)amino]carbamothioylamino]benzoate |
InChI |
InChI=1S/C17H15Cl2N3O3S/c1-2-25-16(24)10-3-6-12(7-4-10)20-17(26)22-21-15(23)11-5-8-13(18)14(19)9-11/h3-9H,2H2,1H3,(H,21,23)(H2,20,22,26) |
InChI Key |
OJSVXWAROKFRAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC(=C(C=C2)Cl)Cl |
Origin of Product |
United States |
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